(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
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Overview
Description
®-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a dihydrobenzofuran ring, and an amine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the fluorination of a dihydrobenzofuran derivative, followed by the introduction of the amine group through reductive amination or other suitable reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: In an industrial setting, the production of ®-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to achieving efficient synthesis. Purification processes such as crystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: In chemistry, ®-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, ®-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is explored for its potential as a drug candidate. Its unique properties may offer advantages in the treatment of certain diseases, although extensive research and clinical trials are necessary to confirm its efficacy and safety.
Industry: Industrially, the compound can be used in the development of new materials, agrochemicals, and other products that benefit from its specific chemical properties.
Mechanism of Action
The mechanism of action of ®-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
6-Fluoro-2,3-dihydrobenzofuran: Lacks the amine group, making it less versatile in certain reactions.
2,3-Dihydrobenzofuran-3-amine:
6-Fluoro-2,3-dihydrobenzofuran-3-amine: The non-hydrochloride form, which may have different solubility and stability properties.
Uniqueness: ®-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride stands out due to the combination of the fluorine atom, dihydrobenzofuran ring, and amine group, which together confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQYAVAOPSXSI-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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